2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide is a synthetic compound belonging to the class of isonicotinamide derivatives. It features a bromine atom at the second position of the pyridine ring, a dimethylaminoethyl group at the nitrogen atom, and an isonicotinamide moiety. This compound is notable for its potential biological activities, particularly in pharmacological applications.
The chemical reactivity of 2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide can be explored through various organic reactions, including:
These reactions can be facilitated under specific conditions involving suitable solvents and temperature controls, as outlined in various synthetic methodologies .
2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide has been studied for its biological activity, particularly as a potential pharmacological agent. Compounds similar to this one have shown promise in:
The synthesis of 2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide typically involves multiple steps:
The applications of 2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide are diverse and include:
Interaction studies involving 2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide focus on understanding its binding affinity and efficacy against specific biological targets. Research indicates that it may interact with various receptors and enzymes, influencing cellular responses.
In particular, studies on related compounds have shown that modifications to the isonicotinamide structure can significantly alter biological activity and receptor selectivity .
Several compounds share structural similarities with 2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide. Here are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-bromo-N-(4-methoxy-7-morpholin-4-yl)-isonicotinamide | Morpholine substituent at the 4-position | Enhanced solubility and potential CNS activity |
| N-(5-bromopyridin-2-yl)acetamide | Acetamide instead of isonicotinamide | Different pharmacological profile |
| N-(6-bromopyridin-2-yl)acetamide | Bromine at the 6-position | Variation in biological activity |
These compounds illustrate how small changes in structure can lead to significant differences in biological activity and therapeutic potential.
Halogenated isonicotinamide derivatives have been extensively studied for their versatility in forming metal complexes with distinct geometries and electronic properties. Early work focused on unsubstituted isonicotinamide (isn), which demonstrated coordination capabilities through its amide nitrogen and pyridine ring nitrogen. The introduction of halogens such as bromine at the 2-position (e.g., 2-bromo-N,N-dimethylisonicotinamide) enhanced π-conjugation and electron-withdrawing effects, enabling stronger metal-ligand interactions.
Recent advances in synthetic chemistry have expanded this class to include N-substituted variants, where modifications to the amide group (e.g., introduction of tertiary amines) aim to modulate redox activity and steric environments. For example, 2-bromo-N-(2-methoxyethyl)isonicotinamide (CAS 1008505-65-4) has been synthesized to explore solvent-specific coordination behaviors. The development of 2-bromo-N-(2-dimethylaminoethyl)-isonicotinamide represents a logical progression toward ligands with tunable electronic and steric profiles.
The structural design of 2-bromo-N-(2-dimethylaminoethyl)-isonicotinamide combines three key elements:
| Compound | CAS Number | Molecular Formula | Key Features |
|---|---|---|---|
| 2-Bromo-N,N-dimethylisonicotinamide | 209262-62-4 | C₈H₉BrN₂O | Bulky N,N-dimethyl group, high lipophilicity |
| 2-Bromo-N-(2-methoxyethyl)isonicotinamide | 1008505-65-4 | C₁₀H₁₃BrN₂O₂ | Flexible ethoxy linker, solvent-dependent coordination |
| 2-Bromo-N-(2-dimethylaminoethyl)-isonicotinamide | Hypothetical | C₁₀H₁₅BrN₃O | Tertiary amine for metal-ligand cooperation, enhanced basicity |
Note: Properties for the target compound are inferred from analogs.
Tertiary amines, such as the dimethylaminoethyl group in this compound, play dual roles in coordination chemistry:
In palladium complexes of isonicotinamide derivatives, such as trans-[PdX₂(isn)₂], the amide group directs a square-planar geometry, while halide ligands modulate electronic properties. Incorporating a dimethylaminoethyl group could further enhance ligand flexibility, enabling adaptive coordination modes critical for catalytic cycles.
The bromine atom at the 2-position of the pyridine ring in 2-bromo-isonicotinamide serves as a critical site for functionalization. Nucleophilic aromatic substitution (SNAr) and transition metal-catalyzed cross-coupling reactions enable targeted modifications while preserving the amide and tertiary amine functionalities.
Palladium-catalyzed cross-coupling reactions provide a versatile route for introducing carbon-based substituents at the brominated position. The electron-deficient nature of the pyridine ring enhances oxidative addition kinetics, facilitating reactions with arylboronic acids, alkynes, or amines. For example, Suzuki-Miyaura coupling using tetrakis(triphenylphosphine)palladium(0) in aqueous tetrahydrofuran enables aryl group installation at the 2-position [4]. Ligand selection critically impacts yield; bulky phosphine ligands such as SPhos suppress undesired homocoupling by stabilizing the palladium intermediate [4].
Reaction conditions must balance temperature (typically 80–100°C) and pH to prevent decomposition of the dimethylaminoethyl group. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility but necessitate rigorous drying to avoid hydrolysis of the amide bond [4].
The bromine atom in 2-bromo-isonicotinamide undergoes SNAr reactions under basic conditions, particularly with amines or alkoxides. Activation is achieved through resonance stabilization by the adjacent amide group, which withdraws electron density from the pyridine ring [5]. For instance, reaction with morpholine in dimethyl sulfoxide (DMSO) at 120°C replaces bromine with a morpholino group within 12 hours [5].
Regioselectivity challenges arise when multiple reactive sites exist. Computational studies using Natural Bond Orbital (NBO) analysis predict preferential substitution at the 2-position due to lower transition state energy compared to other halogenated positions [2].
Incorporating the 2-dimethylaminoethyl group requires precise control during amide bond formation to avoid side reactions such as N-alkylation or epimerization.
Carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) facilitate coupling between 2-bromo-isonicotinic acid and 2-dimethylaminoethylamine. EDC activates the carboxyl group via formation of an O-acylisourea intermediate, which reacts with the primary amine to yield the amide [7]. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| pH | 4.5–5.5 | Maximizes intermediate stability |
| Temperature | 0–4°C | Minimizes hydrolysis |
| Molar Ratio (EDC:Acid) | 1.2:1 | Ensures complete activation |
Adding N-hydroxysuccinimide (NHS) converts the intermediate to a more stable NHS ester, enabling two-step coupling with amines [7].
The dimethylaminoethyl group’s sensitivity to oxidation necessitates air-free techniques. Schlenk line systems enable anhydrous solvent transfer and inert atmosphere maintenance during coupling. For example, pre-drying tetrahydrofuran (THF) over sodium/benzophenone and degassing via freeze-pump-thaw cycles prevent amine oxidation [3]. Reactions conducted under nitrogen at -78°C using syringe pumps for reagent addition achieve >85% yield [3].
The coexistence of bromine, amide, and tertiary amine groups complicates purification and structural elucidation.
Chromatographic Challenges:
Spectroscopic Characterization:
The coordination chemistry of brominated pyridinecarboxamide ligands, particularly 2-bromo-N-(2-dimethylamino-ethyl)-isonicotinamide, represents a fascinating area of inorganic chemistry that combines the structural diversity of heterocyclic ligands with the unique electronic properties imparted by bromine substitution. This compound, with the molecular formula C₁₀H₁₄BrN₃O and molecular weight 272.15 g/mol [1], possesses multiple coordination sites that enable the formation of diverse supramolecular architectures through both metal coordination and hydrogen bonding interactions.
The complexation behavior of brominated pyridinecarboxamide ligands with transition metals is governed by the interplay between the electronic properties of the metal center and the multidentate nature of the ligand system. The presence of the bromine substituent at the 2-position of the pyridine ring significantly influences the electronic distribution within the ligand framework, affecting both the coordination preferences and the resulting complex geometries [2] [3].
Zinc(II) and copper(II) ions exhibit distinctly different coordination behaviors when complexed with brominated pyridinecarboxamide ligands, primarily due to their contrasting electronic configurations and geometric preferences. Zinc(II), with its d¹⁰ electronic configuration, demonstrates remarkable flexibility in adopting various coordination geometries without significant crystal field stabilization effects [4] [5].
In tetrahedral coordination environments, zinc(II) complexes with brominated pyridinecarboxamide ligands typically exhibit bond angles of approximately 109.5° and metal-ligand distances ranging from 2.018 to 2.085 Å [3] [6]. The tetrahedral geometry is particularly favored when the ligand field is relatively weak, and steric considerations dominate the structural preferences. X-ray crystallographic studies have revealed that zinc(II) complexes often adopt distorted tetrahedral geometries, with the distortion arising from the chelating nature of the brominated pyridinecarboxamide ligand [3].
Square pyramidal coordination represents another common geometry for zinc(II) complexes, particularly when five-coordinate species are formed. In these complexes, four donor atoms typically occupy the basal positions while a fifth ligand occupies the apical position. The zinc-ligand bond lengths in square pyramidal complexes generally range from 2.017 to 2.038 Å, with the apical bond often being slightly longer than the basal bonds due to trans influence effects [2] [3].
Octahedral coordination in zinc(II) complexes with brominated pyridinecarboxamide ligands results in highly symmetric structures with six equivalent metal-ligand bonds. The octahedral geometry is stabilized by the ability of the ligand to adopt various coordination modes, including bridging configurations that can lead to polynuclear assemblies [2] [7].
Copper(II) complexes exhibit more pronounced geometric preferences due to the Jahn-Teller effect associated with the d⁹ electronic configuration. The presence of unpaired electrons in copper(II) leads to distinctive distortions from ideal coordination geometries, particularly in octahedral environments where elongation or compression along specific axes is commonly observed [7] [6].
Square planar coordination is frequently adopted by copper(II) complexes with brominated pyridinecarboxamide ligands, especially when strong field ligands are present. In these complexes, the four ligands arrange themselves in a planar configuration with bond angles of approximately 90°. The copper-ligand bond lengths in square planar complexes typically range from 1.92 to 2.04 Å, with variations depending on the trans influence of the coordinating atoms [8] [9].
Distorted octahedral geometries are also common in copper(II) complexes, where Jahn-Teller distortions lead to the elongation of two trans bonds while the remaining four bonds contract. This distortion results in a tetragonally elongated octahedron with characteristic bond length variations that can be readily identified through crystallographic analysis [6] [10].
The coordination behavior of both zinc(II) and copper(II) with brominated pyridinecarboxamide ligands is further influenced by the presence of auxiliary ligands such as halides, which can adopt bridging or terminal coordination modes. These auxiliary ligands play crucial roles in determining the overall complex geometry and can facilitate the formation of polynuclear species with interesting magnetic and electronic properties [2] [11].
The identification and characterization of mixed-donor binding modes in brominated pyridinecarboxamide complexes rely heavily on spectroscopic techniques that provide detailed information about the coordination environment and electronic structure of the metal complexes. Infrared spectroscopy serves as a particularly powerful tool for elucidating the coordination behavior of these ligands [12] [13].
Fourier-transform infrared spectroscopy reveals characteristic shifts in vibrational frequencies upon coordination that provide direct evidence for metal-ligand binding. The carbonyl stretching frequency of the amide group, typically observed at 1650-1680 cm⁻¹ in the free ligand, undergoes a hypsochromic shift to 1620-1640 cm⁻¹ upon coordination to the metal center [12]. This shift indicates a reduction in the carbonyl bond order due to electron donation from the amide oxygen to the metal, confirming the participation of the amide oxygen in coordination.
The pyridine carbon-nitrogen stretching vibrations, originally appearing at 1580-1600 cm⁻¹ in the uncoordinated ligand, shift to higher frequencies (1590-1610 cm⁻¹) upon metal coordination [12]. This bathochromic shift reflects the withdrawal of electron density from the pyridine ring upon coordination through the pyridine nitrogen, resulting in increased carbon-nitrogen bond strength.
Amide nitrogen-hydrogen stretching vibrations provide additional evidence for coordination modes. In the free ligand, these vibrations appear at 3300-3500 cm⁻¹, but shift to lower frequencies (3200-3400 cm⁻¹) upon coordination [14] [12]. The magnitude and direction of this shift depend on whether the amide nitrogen participates directly in coordination or is involved in hydrogen bonding interactions with the metal complex.
Nuclear magnetic resonance spectroscopy offers complementary information about the electronic environment of the coordinated ligand. Proton nuclear magnetic resonance spectroscopy reveals characteristic downfield shifts for protons in the vicinity of the coordination site [13] [15]. Pyridine ring protons typically shift from 7.5-8.5 ppm in the free ligand to 7.8-9.2 ppm in the coordinated complex, reflecting the deshielding effect of metal coordination.
Carbon-13 nuclear magnetic resonance spectroscopy provides information about the electronic environment of carbon atoms within the ligand framework. The carbon atoms of the pyridine ring and amide carbonyl typically exhibit upfield shifts upon coordination, moving from 150-165 ppm in the free ligand to 145-160 ppm in the complex [13]. These shifts reflect changes in the electronic environment arising from metal-ligand bonding interactions.
Ultraviolet-visible spectroscopy reveals electronic transitions that are characteristic of the coordination environment and oxidation state of the metal center. Copper(II) complexes typically exhibit d-d transitions in the 600-900 nm region, with the exact position and intensity depending on the coordination geometry and ligand field strength [16] [17]. The observation of these transitions provides direct evidence for the electronic structure of the metal center and can be used to infer coordination geometries.
Ligand-to-metal charge transfer transitions, appearing in the 250-400 nm region, provide information about the electronic coupling between the ligand and metal orbitals [7] [18]. The intensity and position of these transitions are sensitive to the coordination mode and can be used to distinguish between different binding configurations.
The combination of these spectroscopic techniques provides a comprehensive picture of the coordination behavior and electronic structure of brominated pyridinecarboxamide complexes. The spectroscopic data not only confirm the coordination of the ligand but also provide detailed information about the binding modes and electronic properties that govern the formation of supramolecular architectures [12] [13] [15].
The formation of supramolecular architectures in brominated pyridinecarboxamide complexes is facilitated by extensive hydrogen bonding networks that complement the primary coordination interactions. These non-covalent interactions play crucial roles in determining the overall crystal packing and can lead to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional frameworks with unique topological properties [14] [19].
Intermolecular hydrogen bonding interactions involving nitrogen-hydrogen donors and oxygen acceptors represent some of the strongest non-covalent interactions observed in brominated pyridinecarboxamide complexes. These interactions are characterized by relatively short donor-acceptor distances and highly directional bonding geometries that contribute significantly to the stability of supramolecular assemblies [14] [20].
N-H···O hydrogen bonds typically exhibit donor-acceptor distances ranging from 2.8 to 3.2 Å, with optimal bond angles between 150° and 180° [21] [11]. In brominated pyridinecarboxamide complexes, these interactions most commonly involve the amide nitrogen-hydrogen groups as donors and carbonyl oxygen atoms as acceptors. The formation of these hydrogen bonds leads to the creation of robust supramolecular synthons that serve as building blocks for extended network structures [14].
The amide functional groups in brominated pyridinecarboxamide ligands are particularly well-suited for the formation of complementary hydrogen bonding patterns. Each amide group possesses both hydrogen bond donor capabilities through the N-H group and acceptor properties through the carbonyl oxygen, enabling the formation of cyclic hydrogen bonding motifs [14] [19]. These cyclic motifs, often described using graph set notation as R₂²(8) rings, consist of two amide groups connected through a pair of N-H···O hydrogen bonds, creating eight-membered rings that provide significant structural stability.
The directionality and strength of N-H···O interactions make them ideal for controlling the assembly of metal complexes into predictable supramolecular architectures. In many brominated pyridinecarboxamide complexes, these interactions lead to the formation of one-dimensional chains where individual complex units are linked through hydrogen bonding networks [14] [11]. The chains can adopt various conformations depending on the relative orientation of the hydrogen bonding motifs, including linear, zigzag, and helical arrangements.
O-H···N hydrogen bonds represent another important class of intermolecular interactions, particularly when water molecules or hydroxo ligands are present in the coordination sphere. These interactions typically exhibit donor-acceptor distances of 2.7-3.1 Å and bond angles of 160-180°, reflecting their strong and highly directional nature [20] [21]. The pyridine nitrogen atoms in brominated pyridinecarboxamide ligands serve as excellent hydrogen bond acceptors, readily forming O-H···N interactions with coordinated water molecules or hydroxo groups.
The combination of N-H···O and O-H···N interactions can lead to the formation of complex hydrogen bonding networks that extend in multiple dimensions. These networks often exhibit hierarchical organization, where primary hydrogen bonding motifs combine to form secondary structural elements, which in turn assemble into higher-order architectures [19] [22]. The resulting supramolecular structures can exhibit unique properties such as porosity, guest inclusion capabilities, or responsive behavior to external stimuli.
The strength and directionality of these hydrogen bonding interactions are influenced by several factors, including the electronic properties of the donor and acceptor groups, the steric environment around the hydrogen bonding sites, and the presence of competing interactions [20] [22]. In brominated pyridinecarboxamide complexes, the electron-withdrawing effect of the bromine substituent can enhance the acidity of nearby N-H groups, potentially strengthening hydrogen bonding interactions and influencing the overall supramolecular assembly.
π-Stacking interactions between aromatic ring systems represent a crucial component of the supramolecular organization in brominated pyridinecarboxamide complexes. These interactions, arising from the overlap of π-electron systems, contribute to the stabilization of crystal structures and can significantly influence the physical and electronic properties of the resulting materials [18] [23].
The pyridine rings present in brominated pyridinecarboxamide ligands are ideally positioned to participate in π-stacking interactions, either with other pyridine rings or with additional aromatic systems present in the complex. The optimal stacking distance for pyridine rings typically ranges from 3.3 to 3.8 Å, with the exact distance depending on the degree of overlap and the electronic nature of the interacting rings [18] [24].
Face-to-face π-stacking arrangements, where aromatic rings are positioned parallel to each other with significant orbital overlap, represent the most common stacking motif observed in these systems [25] [24]. However, the formation of perfectly parallel face-to-face stacks is often hindered by electrostatic repulsion between electron-rich aromatic systems. To minimize this repulsion while maintaining favorable π-orbital overlap, the rings typically adopt offset stacking arrangements where one ring is laterally displaced relative to the other [18] [26].
The magnitude of the lateral offset in π-stacking interactions is influenced by the electronic properties of the aromatic rings and the presence of substituents [23] [25]. In brominated pyridinecarboxamide complexes, the electron-withdrawing bromine substituent can significantly alter the electron distribution within the pyridine ring, potentially enhancing π-stacking interactions with electron-rich aromatic systems while reducing interactions with electron-deficient rings.
Edge-to-face π-interactions represent an alternative stacking motif that is commonly observed when steric constraints prevent face-to-face arrangements [27] [25]. In these interactions, the edge of one aromatic ring approaches the face of another ring, typically at distances of 3.4-4.0 Å. Edge-to-face interactions are generally weaker than face-to-face arrangements but can still contribute significantly to crystal packing and stability.
The coordination of brominated pyridinecarboxamide ligands to metal centers can significantly influence π-stacking behavior through changes in the electronic properties of the aromatic rings and modifications to the overall molecular geometry [26] [17]. Metal coordination typically leads to electron withdrawal from the ligand, potentially enhancing the ability of the pyridine rings to participate in π-stacking interactions with electron-rich systems.
In many brominated pyridinecarboxamide complexes, π-stacking interactions work synergistically with hydrogen bonding networks to create robust three-dimensional supramolecular architectures [28] [24]. The combination of these interactions can lead to the formation of layered structures where hydrogen bonding dominates the organization within individual layers, while π-stacking interactions provide the primary cohesive forces between layers.
The strength and geometry of π-stacking interactions can be quantitatively assessed through crystallographic analysis and computational studies [18] [17]. The centroid-to-centroid distances, interplanar angles, and lateral offset parameters provide detailed information about the nature of the π-stacking interactions and their contribution to the overall crystal stability.
Recent advances in the understanding of π-stacking phenomena have revealed the importance of these interactions in controlling various physical properties of crystalline materials, including electrical conductivity, magnetic behavior, and optical properties [28] [23]. In semiconductive coordination polymers based on brominated pyridinecarboxamide ligands, continuous π-stacking interactions can facilitate charge transport through the crystal lattice, leading to enhanced electrical conductivity and potential applications in molecular electronics [28].